2-(3-Benzamidophenyl)acetic acid
Description
Significance of Aryl Acetic Acid Derivatives in Drug Discovery
Arylalkanoic acid derivatives represent one of the most extensive classes of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This group is broadly divided into subclasses such as aryl and heteroaryl acetic acids, often referred to as "fenacs," and 2-aryl or 2-heteroaryl propionic acids, known as "profens". nih.gov A prime example is Ibuprofen, chemically 2-(4-isobutyl phenyl) propionic acid, a well-known analgesic with potent anti-inflammatory and antipyretic properties. orgsyn.org
The primary mechanism of action for most of these compounds is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the biosynthesis of prostaglandins—mediators of inflammation and pain. nih.govorgsyn.org Drugs such as Diclofenac (B195802) and Aceclofenac are prominent members of the aryl acetic acid class, widely used for treating conditions like rheumatoid arthritis, osteoarthritis, and postoperative inflammation. nih.gov
Beyond inflammation, research has shown that phenylacetic acid and its derivatives possess a wide spectrum of biological activities, including antimicrobial and anticancer properties. mdpi.com The structural features of arylacetic acid NSAIDs are also crucial for their binding and activation of other receptors, such as the prostaglandin (B15479496) D2 receptor CRTH2, highlighting their potential in treating allergic diseases. nih.gov The core acetic or 2-propionic acid moiety is generally considered essential for their activity on COX enzymes. nih.gov
Overview of Benzamide-Containing Chemical Scaffolds in Pharmaceutical Science
The benzamide (B126) scaffold is a cornerstone in modern drug discovery, with its derivatives demonstrating a vast array of pharmacological activities. nih.gov This structural motif is present in drugs with antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular effects. nih.govresearchgate.net The versatility of the benzamide pharmacophore has made it a subject of intense interest for scientists developing new therapeutic agents. nih.govresearchgate.net
In the field of psychiatry, benzamide derivatives such as Sulpiride and Amisulpiride are used as antipsychotic agents. nih.gov More recently, the benzamide structure has been integral to the development of targeted cancer therapies. For instance, benzamide-chalcone hybrids have been explored as inhibitors of c-Met kinase and COX-2, both significant targets in tumor progression. researchgate.net Furthermore, the benzamide moiety is a key component in a new generation of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which represent a promising strategy for cancer treatment. nih.govresearchgate.net The research also extends to other areas, with benzamide-acetamide pharmacophores being investigated as potential urease inhibitors. researchgate.net
Research Trajectory of 2-(3-Benzamidophenyl)acetic Acid and its Bioisosteres
The research path for this compound and its analogues is built upon the foundational knowledge of its constituent parts. The logical progression was to combine these two pharmacophores—the aryl acetic acid and the benzamide—to explore new therapeutic possibilities.
While specific early investigations focusing solely on this compound are not extensively documented in landmark historical papers, the groundwork was laid through decades of research into its precursors. The synthesis of key starting materials, such as aminophenylacetic acids, has been established for many years. For example, a method for preparing p-aminophenylacetic acid via the reduction of p-nitrophenylacetic acid was described in Organic Syntheses as early as 1941. orgsyn.org This procedure provided a foundational method for creating the phenylacetic acid core bearing an amino group, which is a necessary precursor for the synthesis of benzamide derivatives like the title compound.
Similarly, extensive work on 2-amino-N-phenylbenzamides and their conversion into other biologically active molecules has been a subject of study, with research exploring their antimycobacterial and antifungal properties. researchgate.net The development of this compound can be seen as a logical step in molecular hybridization, aiming to merge the biological activities of aryl acetic acids and benzamides into a single molecule.
The contemporary research landscape for this class of compounds is prominently highlighted by its investigation in oncology. A recent study published in 2023 detailed the design and synthesis of a series of novel benzamide derivatives built upon the benzamidophenyl and phenylacetamidophenyl scaffolds as potent PARP-1 inhibitors for cancer therapy. nih.gov
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the repair of DNA single-strand breaks, and its inhibition is a validated strategy for selectively killing cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA mutations. nih.govresearchgate.net In this research, scientists optimized a previously reported compound to develop new derivatives with enhanced anticancer activity. nih.gov
One of the lead compounds from this study, compound 13f , which features a phenylacetamidophenyl scaffold, demonstrated particularly potent and selective activity. It exhibited a strong inhibitory effect against PARP-1 and was highly effective against human colorectal cancer cells (HCT116) while showing significant selectivity over normal colon cells. nih.gov Mechanistic studies revealed that compound 13f induces cancer cell death by arresting the cell cycle, causing the accumulation of DNA damage, and ultimately triggering apoptosis. nih.gov These findings underscore the potential of derivatives based on the this compound framework as candidates for further development in cancer treatment. nih.gov
Table 1: In Vitro Anticancer and PARP-1 Inhibitory Activities of Compound 13f This interactive table summarizes the key findings for the most potent compound from the 2023 study.
| Cell Line / Target | Activity Metric | Value | Reference |
|---|---|---|---|
| HCT116 (Human Colorectal Cancer) | IC₅₀ (Antiproliferative) | 0.30 μM | nih.gov |
| DLD-1 (Human Colorectal Cancer) | IC₅₀ (Antiproliferative) | 2.83 μM | nih.gov |
| PARP-1 Enzyme | IC₅₀ (Inhibitory) | 0.25 nM | nih.gov |
The concept of bioisosterism —the replacement of a functional group with another that retains similar biological activity—is central to the continued evolution of this research. For a molecule like this compound, several bioisosteric modifications could be envisioned to fine-tune its properties. The carboxylic acid group, for example, could be replaced with other acidic moieties like a tetrazole to potentially improve pharmacokinetic profiles. acs.org The amide linker could be altered, or the phenyl rings could be swapped for other aromatic or non-aromatic cyclic systems to explore new interactions with the biological target.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-benzamidophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(18)10-11-5-4-8-13(9-11)16-15(19)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHLTORYOVGHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516738 | |
| Record name | (3-Benzamidophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64198-92-1 | |
| Record name | (3-Benzamidophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 3 Benzamidophenyl Acetic Acid and Its Derivatives
Established Synthetic Pathways for 2-(3-Benzamidophenyl)acetic Acid
The construction of the this compound core is typically achieved through multi-step synthetic sequences, which allow for the precise installation of the required functional groups.
Multi-step Synthesis Approaches to the this compound Core
A common and direct method for the synthesis of this compound involves a two-step process starting from a readily available precursor. The primary route commences with the synthesis of 2-(3-aminophenyl)acetic acid, which is then subjected to a benzoylation reaction to yield the final product.
One established method for preparing the key intermediate, 3-aminophenylacetic acid, is through the reduction of 3-nitrophenylacetic acid. prepchem.com This reduction is typically carried out using catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst. prepchem.com An industrial-scale preparation has also been reported, starting from p-nitrophenylacetonitrile and proceeding through a series of reactions including reduction, acetylation, nitration, hydrolysis, esterification, deamination, and further reduction and hydrolysis steps. google.compatsnap.com
Once 2-(3-aminophenyl)acetic acid is obtained, the final step is the introduction of the benzoyl group. This is achieved through a standard acylation reaction, where the amino group of 2-(3-aminophenyl)acetic acid reacts with benzoyl chloride in the presence of a base to form the amide bond, resulting in this compound.
An alternative, though less direct, approach that could theoretically lead to the formation of a related amide structure is the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.orgmsu.eduresearchgate.netrsc.org This reaction converts aryl alkyl ketones to the corresponding terminal amides. wikipedia.orgorganic-chemistry.org While not a primary route for this compound itself, it represents a potential pathway for synthesizing isomeric structures or derivatives.
Key Precursors and Reaction Conditions in this compound Synthesis
The successful synthesis of this compound is highly dependent on the selection of appropriate precursors and the optimization of reaction conditions.
| Precursor | Reagent(s) | Product | Reference(s) |
| 3-Nitrophenylacetic acid | H₂, Pd/C | 3-Aminophenylacetic acid | prepchem.com |
| p-Nitrophenylacetonitrile | Fe powder, Acetic acid, Acetic anhydride, Nitric acid, H₂SO₄, HCl | 3-Aminophenylacetic acid | google.compatsnap.com |
| 3-Aminophenylacetic acid | Benzoyl chloride, Base (e.g., NaOH) | This compound |
Table 1: Key Precursors and Reagents for the Synthesis of this compound
The reduction of 3-nitrophenylacetic acid is typically performed in a solvent like ethanol (B145695) at a slightly elevated temperature and pressure. prepchem.com The subsequent benzoylation is a standard amide bond formation reaction, often carried out in a two-phase system of an organic solvent and an aqueous base solution to neutralize the HCl generated during the reaction.
Derivatization Strategies and Analog Synthesis Based on the this compound Scaffold
The this compound scaffold provides multiple points for chemical modification, allowing for the synthesis of a diverse library of analogs with potentially varied biological activities.
Introduction of Substituents on the Benzamide (B126) and Phenyl Moieties
The aromatic rings of the this compound scaffold are common targets for the introduction of substituents to explore structure-activity relationships. This can be achieved by using substituted starting materials or by direct functionalization of the core molecule.
For instance, substituted benzoyl chlorides can be used in the acylation step to introduce a variety of groups onto the benzamide phenyl ring. Similarly, starting with substituted phenylacetic acid derivatives allows for modifications on the other phenyl ring. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing a wide range of substituents onto aryl halides, providing a versatile method for creating diverse analogs. inventivapharma.com
Modifications of the Acetic Acid Side Chain in this compound Analogues
The acetic acid side chain is another key site for derivatization. Standard carboxylic acid chemistry can be employed to generate a variety of functional groups.
Esterification: The carboxylic acid can be converted to its corresponding esters by reacting with various alcohols under acidic or basic conditions. medcraveonline.comgoogle.com This modification can influence the compound's solubility and pharmacokinetic properties.
Amide Coupling: The carboxylic acid can be coupled with a wide range of amines to form new amide derivatives. growingscience.comluxembourg-bio.comhepatochem.comamazonaws.com This is a common strategy in medicinal chemistry to introduce new interaction points for biological targets. Various coupling reagents such as HATU, HOBt, and EDCI can be used to facilitate this transformation. growingscience.comamazonaws.com
Heterocyclic Incorporations and Ring Transformations within Benzamidophenyl Scaffolds
The incorporation of heterocyclic rings is a widely used strategy in drug discovery to introduce novel structural motifs and modulate physicochemical properties. researchgate.netwhiterose.ac.ukresearchgate.net The this compound scaffold can serve as a starting point for the synthesis of various heterocyclic systems.
Advanced Synthetic Techniques and Green Chemistry Considerations in the Production of this compound Derivatives
The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly guided by the principles of efficiency, sustainability, and safety. For derivatives of this compound, a structural motif of interest in medicinal chemistry, the adoption of advanced synthetic methods and green chemistry principles is paramount for developing economically and environmentally viable production processes. These modern approaches aim to reduce reaction times, minimize waste, and enhance process control compared to traditional synthetic routes.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com This technique utilizes microwave irradiation to heat reaction mixtures through a mechanism known as dielectric heating, where polar molecules or ions align with the rapidly oscillating electric field, generating heat. youtube.com This method often leads to dramatic reductions in reaction times, increased product yields, and improved purity profiles when compared to conventional heating methods. jocpr.com
The application of microwave energy can be particularly advantageous for key bond-forming reactions in the synthesis of this compound derivatives, such as the formation of the central amide linkage or the hydrolysis of precursors. For example, the conventional hydrolysis of benzamide can take an hour, whereas under microwave conditions, the reaction can be completed in as little as seven minutes with a 99% yield of benzoic acid. rasayanjournal.co.in Similarly, microwave-assisted ring-opening of oxazolones with amines provides a rapid and high-yielding route to benzamide derivatives, a transformation that is often difficult under conventional heating. researchgate.net These examples underscore the potential of microwave technology to significantly intensify the synthesis of the target molecular framework.
Table 1: Comparison of Conventional and Microwave-Assisted Methods for Reactions Relevant to Benzamide Synthesis
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis of Benzamide | Conventional (H₂SO₄) | 1 hour | ~20% | rasayanjournal.co.in |
| Hydrolysis of Benzamide | Microwave (H₂SO₄) | 7 minutes | 99% | rasayanjournal.co.in |
| Synthesis of Benzamides | Conventional Heating | Long reaction times, difficult | Low | researchgate.net |
| Synthesis of Benzamides | Microwave (Acetonitrile) | 8-20 minutes | Good | researchgate.net |
| N-Acylation | Microwave (Dichloromethane) | 8-10 minutes | 94% | rasayanjournal.co.in |
Continuous Flow Chemistry
Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream through a network of tubes or microreactors, offers substantial advantages over traditional batch processing. nih.gov This technology provides superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to enhanced safety, reproducibility, and scalability. nih.govthieme-connect.de Furthermore, it allows for the seamless integration of multiple synthetic and purification steps, minimizing manual handling and user intervention. durham.ac.uk
In the context of producing this compound derivatives, a multi-step flow process can be envisioned. For instance, an initial reaction to form a key intermediate could be performed in a first reactor, followed by in-line purification using a scavenger resin column. The purified stream could then be directly merged with a reagent stream to perform the subsequent transformation, such as the amide bond formation, in a second reactor. thieme-connect.de This approach has been successfully applied to the multi-gram scale synthesis of various APIs, achieving high throughput and yields in a fraction of the time required for batch synthesis. google.com The ability to telescope reaction sequences makes flow chemistry a highly efficient platform for the complex synthesis of functionalized molecules. durham.ac.uk
Table 2: Illustrative Parameters for Continuous Flow Synthesis Processes
| Product Type | Key Transformation | Residence Time | Throughput | Yield | Reference |
|---|---|---|---|---|---|
| Sulfonylurea Drugs | Single-step Synthesis | Not specified | 82-592 g/h | 91-97% | google.com |
| Sulfonylurea Drugs | Multi-step Synthesis | < 4 minutes | 26-188 g/h | 87-94% | google.com |
| Chiral β-nitro alcohol | Asymmetric Addition | Not specified | 12.4 g in 28h | 93% | nih.gov |
| (R)-Flurbiprofen butyl ester | Enzymatic Resolution | 40 minutes | Not specified | High | nih.gov |
Biocatalysis and Green Chemistry Considerations
Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, is a cornerstone of green chemistry. nih.govnih.gov Enzymes operate under mild conditions of temperature and pressure, typically in aqueous media, and exhibit exceptional levels of chemo-, regio-, and stereoselectivity. nih.govrsc.org These properties can significantly reduce the environmental impact of a synthetic process by minimizing the use of harsh reagents, protecting groups, and organic solvents, thereby generating less waste. nih.gov
For the synthesis of this compound derivatives, enzymes offer several potential applications:
Amide Bond Synthesis and Hydrolysis: Lipases are well-known for their ability to catalyze the formation of amide bonds from esters and amines or the reverse hydrolytic reaction. nih.govrsc.org This could be applied to either form the central benzamide linkage or to selectively hydrolyze an ester precursor to the final acetic acid derivative.
Redox Transformations: Oxidoreductases can be used to introduce functional groups, such as hydroxyl groups, onto the aromatic rings with high selectivity, providing a green route to functionalized derivatives. mdpi.com
Use of Greener Solvents: Biocatalytic reactions are often compatible with environmentally benign solvents. Recent research has explored the use of deep eutectic solvents (DESs)—mixtures of hydrogen bond donors and acceptors—as a novel medium for biocatalysis, sometimes leading to enhanced enzyme activity and stability. mdpi.com
The broader principles of green chemistry extend beyond biocatalysis. The synthesis of benzimidazole (B57391) derivatives, which share structural similarities with the benzamide moiety, has been achieved using water or ionic liquids as green media, often in conjunction with microwave irradiation. mdpi.com Solvent-free reactions, such as the direct amidation of a carboxylic acid with urea (B33335) using boric acid as a catalyst, represent another highly efficient and environmentally friendly approach. semanticscholar.org These strategies, which prioritize waste reduction and the use of non-hazardous materials, are integral to the modern synthesis of pharmaceutical compounds. eijppr.comnih.gov
Table 3: Examples of Biocatalytic and Green Chemistry Approaches
| Technique/Principle | Catalyst/Medium | Application Example | Advantage | Reference |
|---|---|---|---|---|
| Biocatalysis | Lipase (e.g., Novozym 435) | Polyamide synthesis | High yield in short time | nih.gov |
| Biocatalysis | Whole-cell E. coli in DES | Reduction of a ketone precursor | Improved cofactor regeneration, higher substrate loading | mdpi.com |
| Green Solvents | Water/Ethanol | Synthesis of 2-aryl-benzimidazoles | Mild, room temperature reaction | eijppr.com |
| Solvent-Free Synthesis | Boric Acid | Amidation of carboxylic acid with urea | Eliminates solvent waste, simple, quick | semanticscholar.org |
| Microwave with Green Media | Ionic Liquid ([BMIM]HSO₄) | Synthesis of 2-substituted benzimidazoles | High yield, reusable medium | mdpi.com |
Pharmacological Investigations and Biological Activities of 2 3 Benzamidophenyl Acetic Acid Derivatives
Enzyme Inhibition Studies of 2-(3-Benzamidophenyl)acetic Acid Analogues
The therapeutic potential of chemical compounds is often rooted in their ability to selectively interact with and modulate the activity of specific enzymes. In this context, derivatives of this compound have been the subject of various pharmacological investigations to elucidate their biological activities, particularly as enzyme inhibitors. These studies have unveiled promising inhibitory effects against a range of enzymes implicated in diseases such as cancer and infectious diseases. The following sections detail the research findings concerning the inhibition of thymidylate synthase, BCR-ABL kinase, and topoisomerase II alpha by analogues and structurally related compounds of this compound.
Thymidylate Synthase (TS) Inhibition
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. wikipedia.org Its essential role in cell proliferation has made it a key target for anticancer therapies. nih.gov The inhibition of TS leads to a "thymineless death" of cells, highlighting its importance in the development of new therapeutic agents. nih.gov
Cryptosporidium hominis is a protozoan parasite that can cause severe gastrointestinal illness in humans. This parasite possesses a bifunctional thymidylate synthase-dihydrofolate reductase (TS-DHFR) enzyme, which is structurally distinct from the separate human enzymes. nih.gov This structural difference presents an opportunity for the development of selective inhibitors that target the parasite's enzyme without affecting the host's. nih.govnih.gov
Research has focused on developing inhibitors that specifically target Cryptosporidium hominis TS (ChTS). Modified pyrimidine (B1678525) derivatives have shown effectiveness in inhibiting ChTS-DHFR, with EC50 values in the range of 1–5 μM in cell cultures, leading to a significant reduction in parasite proliferation. nih.gov One such lead compound, a 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidine, has been identified as a potent inhibitor of ChTS. nih.gov
While the focus of some research is on pathogen-specific TS, the inhibition of human thymidylate synthase (hTS) remains a significant strategy in cancer chemotherapy. nih.govnih.gov A series of N-(3-(5-phenyl-1,3,4-oxadiazole-2-yl) phenyl)-2,4-dihydroxypyrimidine-5-sulfamide derivatives have been synthesized and evaluated as hTS inhibitors. nih.gov These compounds demonstrated significant inhibitory activity against the hTS enzyme and showed potent antitumor activity across various cancer cell lines. nih.gov
The development of effective and safe therapeutic agents necessitates a thorough understanding of their selectivity. nih.gov Ideally, an inhibitor should potently target the desired enzyme while exhibiting minimal activity against related enzymes to reduce off-target effects. nih.gov For instance, while some nonclassical quinazoline (B50416) analogues are potent inhibitors of TS, they have been shown to be weak inhibitors of dihydrofolate reductase, a related enzyme in the folate pathway. nih.gov This selectivity is crucial as it indicates that the primary cellular target is indeed TS. nih.gov The specificity of these inhibitors can be further confirmed by observing that their growth-inhibitory effects on cells can be reversed by the addition of thymidine. nih.gov
BCR-ABL Kinase Inhibition by Benzamido-Containing Pyrimidine Carboxamides
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). nih.gov Inhibition of this kinase has been a highly successful therapeutic strategy. mdpi.com However, the emergence of resistance, often due to point mutations in the kinase domain, has driven the development of new generations of inhibitors. nih.govmdpi.com
Novel thiazolamide-benzamide derivatives have been designed and synthesized as broad-spectrum BCR-Abl inhibitors. nih.govrsc.org Several of these compounds have demonstrated significant inhibitory activity against both the wild-type and the T315I mutant form of BCR-Abl, a mutation that confers resistance to many first- and second-generation inhibitors. nih.govrsc.org For example, one potent compound from this series exhibited an IC50 value of 1.273 μM against the wild-type Abl kinase and 39.89 μM against the T315I mutant. rsc.org
Furthermore, pyrido-pyrimidine-type kinase inhibitors have been shown to be more potent than imatinib (B729) in inhibiting BCR-ABL kinase activity. nih.gov These compounds were effective against various mutant forms of BCR-ABL that cause imatinib resistance, with the exception of the T315I mutant. nih.gov
| Compound Type | Target | Key Findings | Reference |
|---|---|---|---|
| Thiazolamide-benzamide derivatives | Wild-type and T315I mutant BCR-Abl | Compound 3m showed an IC50 of 1.273 μM against wild-type Abl and 39.89 μM against the T315I mutant. | rsc.org |
| Pyrido-pyrimidine inhibitors | Wild-type and various mutant BCR-Abl | More potent than imatinib; effective against several resistance mutations but not T315I. | nih.gov |
Topoisomerase II Alpha (TOP2A) Inhibition by Structurally Related Compounds
Topoisomerase II alpha (TOP2A) is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation. nih.govnih.govyoutube.com It functions by creating transient double-strand breaks in DNA to resolve topological problems. researchgate.net Due to its high expression in proliferating cells, TOP2A is a well-established target for anticancer drugs. nih.govnih.gov
The inhibition of TOP2A by various agents can stabilize the cleavage complex, leading to an accumulation of DNA double-strand breaks and subsequent cell death. youtube.comresearchgate.net Structurally, TOP2A is a homodimeric protein with distinct domains that facilitate its catalytic activity. youtube.comwikipedia.org
While direct studies on this compound itself as a TOP2A inhibitor are not prominent in the provided context, the broader class of compounds that interact with DNA and associated enzymes is relevant. For instance, mitoxantrone (B413), an anthracenedione derivative, is a known TOP2A inhibitor. nih.gov Computational docking studies have been employed to understand the interactions between TOP2A and inhibitors like mitoxantrone, identifying key amino acid residues involved in the binding. researchgate.net These studies provide a framework for the rational design of new TOP2A inhibitors.
| Inhibitor Class | Mechanism of Action | Significance | Reference |
|---|---|---|---|
| Anticancer agents (e.g., Mitoxantrone) | Stabilizes the TOP2A-DNA cleavage complex, leading to DNA damage and cell death. | TOP2A is a key target in cancer chemotherapy due to its role in cell proliferation. | nih.govresearchgate.net |
Heparanase Inhibition by Benzazolyl and Benzamidophenyl Acetic Acid Derivatives
Heparanase, a unique mammalian endo-β-D-glucuronidase, plays a critical role in various pathologies, including cancer, where its upregulation is linked to increased tumor size, angiogenesis, and metastasis. nih.govnih.gov This has made it a significant target for anticancer drug development. nih.govnih.gov Small molecule inhibitors are particularly sought after for their potential for favorable pharmacokinetic properties. acs.org
Within this context, derivatives of benzazole acetic acid have emerged as a promising class of heparanase inhibitors. acs.orgnih.gov Research starting from a furanylthiazole acetic acid led to the identification of a novel series of benzoxazol-5-yl acetic acid derivatives as potent heparanase inhibitors. nih.gov Some compounds in this series demonstrated IC50 values around 200 nM. nih.gov For example, trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid is a notable inhibitor with significant anti-angiogenic properties. nih.gov
Further studies have explored symmetrical benzazolyl derivatives, revealing that these compounds can be more effective than their asymmetrical counterparts. nih.govacs.org The presence of an acetic acid group was found to be a positive contributor to the enzymatic inhibitory activity. acs.org Molecular docking studies suggest that a rigid central structure allows for a better fit within the enzyme's active site. acs.org The most potent symmetrical compound, a 2-aminophenyl-benzazolyl-5-acetate derivative, was active at nanomolar concentrations against heparanase. nih.gov Invasion assays have confirmed the anti-metastatic potential of these compounds, showing they can inhibit the expression of proangiogenic factors in tumor cells. nih.govnih.gov
Receptor Modulation and Protein-Protein Interaction Disruption by this compound Scaffolds
β-Catenin/B-Cell Lymphoma 9 (BCL9) Interaction Modulators
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and its aberrant activity is associated with diseases like cancer. nih.gov A key interaction in this pathway is between β-catenin and B-cell lymphoma 9 (BCL9), which facilitates the transcription of downstream target genes. nih.govnih.gov Disrupting this protein-protein interaction (PPI) is a promising strategy for inhibiting the Wnt pathway. nih.gov
While research has focused on developing inhibitors for the β-catenin/BCL9 interaction, including hydrocarbon-stapled peptides and other small molecules, specific studies on this compound as a direct modulator are not prominent in the reviewed literature. nih.govnih.gov However, the development of other acetic acid derivatives, such as 2-(3-(3-carbamoylpiperidin-1-yl)phenoxy)acetic acid derivatives, as novel small-molecule inhibitors of this interaction highlights the potential of acetic acid-containing scaffolds in this therapeutic area. nih.gov These findings suggest that the general structure of this compound could serve as a basis for designing new modulators targeting the β-catenin/BCL9 interface.
AMPA Receptor Potentiation by N-Benzamidophenyl-Substituted Propane (B168953) Sulfonamides
Derivatives of the this compound scaffold have been investigated for their effects on neurotransmitter receptors. Specifically, N-Benzamidophenyl-substituted propane sulfonamides have been identified as potent potentiators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govresearchgate.net The AMPA receptor is a key mediator of fast excitatory neurotransmission in the central nervous system.
One such derivative, [3H]N-2-(4-(N-benzamido)phenyl)propyl-2-propanesulfonamide, was developed as a novel and potent AMPA receptor potentiator and radioligand. nih.gov This class of arylpropylsulfonamide compounds acts as positive allosteric modulators. researchgate.net The binding of these potentiators to AMPA receptors is enhanced by the presence of agonists like L-glutamate and AMPA, which appears to increase the ligand's affinity. researchgate.net The development of these compounds underscores the utility of the benzamide (B126) moiety in designing molecules that can modulate critical receptors in the nervous system. nih.gov
Anti-infective Applications of this compound Related Compounds
Antiplasmodial Activity (e.g., against Plasmodium falciparum) of Phenoxybenzamide Analogs
The fight against malaria, caused by the protozoan Plasmodium falciparum, is challenged by the emergence of drug resistance, necessitating the discovery of new antimalarial agents. nih.govresearchgate.net Phenoxybenzamide analogs related to the this compound structure have shown significant promise. A 2-phenoxybenzamide (B1622244) compound from the "Malaria Box" project demonstrated multi-stage activity against various P. falciparum strains. nih.govresearchgate.net
Subsequent research focused on synthesizing and evaluating new derivatives to establish structure-activity relationships (SAR). nih.gov It was found that the antiplasmodial activity is highly dependent on the substitution patterns of the anilino and diaryl ether parts of the molecule. nih.govresearchgate.net One derivative, tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, exhibited high antiplasmodial activity against the P. falciparum NF54 strain with an IC50 of 0.2690 µM and showed a high selectivity index of 460, indicating low cytotoxicity. nih.govresearchgate.net These findings highlight the potential of the phenoxybenzamide scaffold in developing new and effective antimalarial drugs. nih.gov
Table 1: Antiplasmodial Activity of Selected Phenoxybenzamide Derivatives
| Compound Name | PfNF54 IC50 (µM) | L-6 Cells IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate | 0.2690 | 124.0 | 460 |
| N-Boc-amino analogue 13 | 1.902 | 17.20 | 9.043 |
Data sourced from references nih.govresearchgate.net.
Antimicrobial Spectrum (Antibacterial, Antifungal) of Benzamide Derivatives
Benzamide derivatives are recognized for a wide array of pharmacological effects, including significant antimicrobial, antibacterial, and antifungal properties. nanobioletters.comresearchgate.net The amide functional group is a component in approximately 25% of top-selling pharmaceuticals, underscoring its importance in medicinal chemistry. nanobioletters.com
Studies on newly synthesized benzamide compounds have demonstrated their potential against various pathogenic microbes. nanobioletters.comresearchgate.net For instance, certain novel benzamide derivatives have shown excellent activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria, with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL. nanobioletters.comresearchgate.net Other research has focused on N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives, which have exhibited good to excellent antifungal activities against several phytopathogenic fungi. researchgate.net The presence of fluorine or chlorine atoms on the benzene (B151609) ring was found to significantly enhance antifungal activity. researchgate.net The versatility of the benzamide scaffold makes it a valuable starting point for the development of new antimicrobial and antifungal agents. nanobioletters.comresearchgate.netmdpi.com
Table 2: Antibacterial Activity of Selected Benzamide Derivatives
| Compound | Test Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound 5a | B. subtilis | 25 | 6.25 |
| Compound 5a | E. coli | 31 | 3.12 |
| Compound 6b | E. coli | 24 | 3.12 |
| Compound 6c | B. subtilis | 24 | 6.25 |
Data sourced from references nanobioletters.comresearchgate.net.
Anti-inflammatory and Analgesic Properties of Benzimidazole (B57391) Acetic Acid Derivatives
Inflammation is a complex biological response, and protein denaturation is a well-documented contributor to inflammatory processes, particularly in conditions like rheumatoid arthritis. nih.gov A common in vitro method to screen for anti-inflammatory activity is the inhibition of protein denaturation assay. nih.govmdpi.complos.org In this assay, the ability of a compound to prevent the denaturation of a protein, such as bovine serum albumin or egg albumin, when subjected to heat or other denaturing agents is measured. mdpi.complos.org A number of anti-inflammatory drugs have demonstrated a dose-dependent capacity to inhibit thermally induced protein denaturation. nih.gov
The percentage of inhibition of protein denaturation is calculated, and a higher percentage indicates greater anti-inflammatory potential. mdpi.complos.org For instance, in a study of various compounds, some derivatives exhibited significant inhibition of protein denaturation, with values comparable to the standard drug, diclofenac (B195802) sodium. nih.gov This assay serves as a valuable preliminary screening tool for identifying compounds with potential anti-inflammatory properties that may be further investigated in in vivo models.
The acetic acid-induced writhing model in mice is a widely used in vivo assay to evaluate the peripheral analgesic activity of new chemical entities. The intraperitoneal injection of acetic acid induces a painful reaction characterized by abdominal constrictions and stretching of the hind limbs, a response mediated by the release of endogenous pain mediators such as prostaglandins. Analgesic compounds reduce the number of these writhing movements.
In studies of N-(benzo[d]thiazol-2-yl)acetamides, which share structural similarities with benzamido compounds, significant analgesic effects were observed in the acetic acid-induced writhing test. For example, at a dose of 100 mg/kg, one derivative showed a 78% inhibition of writhing, which was comparable to the standard drug, diclofenac sodium. Similarly, other studies on different classes of compounds have reported substantial writhing inhibition, indicating their potential as analgesic agents.
Table 2: Analgesic Activity of Selected Derivatives in Acetic Acid-Induced Writhing Model
| Compound | Dose (mg/kg) | Writhing Inhibition (%) | Reference |
|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)acetamide derivative (S30A1) | 100 | 78 | |
| N-(benzo[d]thiazol-2-yl)acetamide derivative (S30) | 100 | 70 |
Anti-cancer Potential and Cytotoxic Mechanisms of Benzamido Compounds
The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of cancer research. Benzamido compounds and their derivatives have been investigated for their cytotoxic effects against various cancer cell lines. In a study on 2-phenazinamine derivatives, which include a benzamido moiety, several compounds showed positive anticancer activity in vitro. One compound, 2-chloro-N-(phenazin-2-yl)benzamide, demonstrated a potent anticancer effect against K562 (human chronic myelogenous leukemia) and HepG2 (human hepatocellular carcinoma) cancer cells, with an efficacy comparable to cisplatin.
Another study on a novel triterpenoid, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), showed significant cytotoxicity against the A2780 ovarian cancer cell line and the HepG2 liver cancer cell line. THA exhibited a dose-dependent inhibitory effect on A2780 tumor growth in vivo. The cytotoxic effects of N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) were evaluated on androgen-dependent and -independent prostate cancer cell lines, including PC-3. NCDDNB showed significant anti-tumor activities with an IC50 of 2.5 μM for PC-3 cells.
Table 3: Cytotoxic Activity of Selected Benzamido and Related Compounds
| Compound | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 2-chloro-N-(phenazin-2-yl)benzamide | K562, HepG2 | Comparable to cisplatin | |
| NCDDNB | PC-3 | 2.5 μM |
Epithelial-mesenchymal transition (EMT) is a cellular process that plays a critical role in cancer progression, metastasis, and the development of drug resistance. Therefore, the reversion of EMT, also known as mesenchymal-epithelial transition (MET), is a promising therapeutic strategy. Studies on related scaffolds have shown the potential to induce MET.
A quinazoline-based Doxazosin® derivative, DZ-50, has been shown to inhibit the invasive properties of prostate cancer cells by mediating the conversion of EMT to MET. DZ-50 achieved this by increasing the expression of the epithelial marker E-cadherin and decreasing the mesenchymal marker N-cadherin in human prostate cancer cells. This effect was linked to the downregulation of IGFBP3 expression. These findings suggest that targeting pathways involved in EMT with small molecules, including those with scaffolds related to this compound, could be a viable approach to inhibit cancer progression.
Structure Activity Relationship Sar Studies of 2 3 Benzamidophenyl Acetic Acid Analogues
Influence of Substituent Position and Electronic Properties on Biological Activity
The biological activity of analogues related to 2-(3-Benzamidophenyl)acetic acid is highly dependent on the nature and position of substituents on the aromatic rings. Research indicates a clear preference for electron-withdrawing groups over electron-donating ones. nih.gov For instance, in studies of related aryl acetamide (B32628) derivatives, the presence of electron-withdrawing groups was found to be a key factor for enhanced potency. nih.gov
The position of these substituents is also crucial. Studies on various aromatic compounds, including benzamide (B126) and picolinamide (B142947) derivatives, have shown that altering the substitution pattern can significantly impact inhibitory activity and selectivity against biological targets. researchgate.net For example, in a series of aryl acetamide triazolopyridazines, substitutions at the 2-position of the phenyl ring were found to result in unfavorable conformations and a significant decrease in potency. nih.gov This suggests that the steric bulk and electronic effects at this position interfere with optimal binding.
Conversely, substitutions at the 3- and 4-positions with groups like fluorine (F) or trifluoromethyl (CF₃) have been shown to enhance biological activity. nih.govnih.gov The addition of a fluorine atom at the 4-position, in particular, has been highlighted for its role in potency enhancement. nih.gov A comparative analysis of di-substituted compounds showed that replacing chlorine atoms with CF₃ groups could lead to a two- to three-fold increase in potency. nih.gov
Table 1: Effect of Phenyl Ring Substituents on Biological Activity of Aryl Acetamide Analogues
| Substituent(s) | Position(s) | Relative Potency | Key Observation | Source |
|---|---|---|---|---|
| -F | 2 | Decreased | Unfavorable conformation | nih.gov |
| -F | 4 | Increased | Potency enhancement | nih.gov |
| -CF₃ | 3 | Increased | Generally potent | nih.gov |
| 2-F, 3-CF₃ | 2, 3 | Decreased | Significant potency loss due to 2-position substitution | nih.gov |
| 3,5-diCl | 3, 5 | Moderate | Baseline for comparison | nih.gov |
Impact of Linker Moieties (e.g., Methylene (B1212753) Linker in 2-Phenylacetic Acid Derivatives) on Target Engagement
The linker connecting the phenyl ring to the acidic functional group plays a pivotal role in target engagement. In derivatives of 2-phenylacetic acid, the methylene bridge (-CH₂) is a key structural feature.
Studies on benzimidazole (B57391) derivatives have underscored the importance of this methylene linker. In one investigation, it was found that the methylene bridge at the R¹ position was essential for potent inhibition of the target enzyme IKK3. mdpi.com Replacing one of the hydrogen atoms of the -CH₂- group with a methyl group (-CH₃) led to a reduction in inhibitory activity, indicating that the specific nature and flexibility of this linker are critical for maintaining the optimal orientation of the molecule within the binding site. mdpi.com The acetic acid moiety in this compound is connected via a similar methylene linker, suggesting its structural integrity is likely crucial for its biological function.
Conformational Requirements for Optimized Receptor Binding and Enzyme Inhibition
The three-dimensional shape, or conformation, of a molecule is a determining factor for its interaction with biological targets. For benzamidinium-based inhibitors, which share the benzamide structural element, conformational flexibility is key. nih.gov X-ray crystallography studies of protein-ligand complexes reveal that these molecules can adopt various conformations upon binding. nih.gov
The primary conformational difference in these compounds arises from the torsion angle of the N-C-C-C atoms, which involves the bond between the benzamide group and the phenyl ring. nih.gov Analysis of compounds found in the Protein Data Bank (PDB) shows two major conformational preferences: a planar conformation and a twisted conformation. nih.gov Often, the ligand binds in a higher energy conformation than what is observed in its unbound, gas-phase state, indicating that the binding energy compensates for the conformational strain. nih.gov This suggests that the ability of this compound analogues to adopt specific, and sometimes strained, conformations is necessary for optimized receptor binding.
In other complex molecular systems, such as cyclic peptides, specific conformations like an alpha-helical structure have been predicted as the putative binding conformation for certain receptors. nih.gov This highlights the principle that a molecule's ability to adopt a specific and stable three-dimensional arrangement is fundamental to its potency and selectivity. nih.gov
Strategies for Enhancing Selectivity and Potency through Structural Modifications
Several strategies involving structural modifications can be employed to enhance the potency and selectivity of analogues. A primary strategy involves the targeted substitution of the aromatic rings. As discussed, adding electron-withdrawing groups like trifluoromethyl (CF₃) is a proven method to increase potency. nih.govnih.gov
Another effective strategy is the exploration of different heterocyclic core structures. In one study, replacing an imidazo[1,2-b]pyridazine (B131497) core with other fused bicyclic heterocycles, such as pyrazolopyrimidines or triazolopyrimidines, was explored to optimize activity. researchgate.net
Furthermore, modifications to peripheral substituents can fine-tune the molecule's properties. For example, replacing a pyrrolidine (B122466) acetamide group with other heterocyclic moieties like methyl sulfonyl piperazine (B1678402) or piperidine (B6355638) acetamide has been used to modulate activity. researchgate.net A comprehensive SAR study on benzothiazole-phenyl analogues demonstrated that while trifluoromethyl groups on the aromatic rings were well-tolerated by the target enzymes, they did not necessarily improve metabolic stability. nih.gov This underscores the need for a multi-parameter optimization approach, where potency, selectivity, and pharmacokinetic properties are considered in parallel.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6dimethylimidazo [1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate (PDDC) |
Computational Chemistry and Molecular Modeling Investigations of 2 3 Benzamidophenyl Acetic Acid Derivatives
Molecular Docking Analyses of Ligand-Target Interactions
Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is instrumental in understanding the binding modes of 2-(3-benzamidophenyl)acetic acid derivatives with their biological targets.
For instance, in studies involving derivatives of the structurally related ketoprofen, molecular docking has been successfully employed to elucidate interactions with enzymes like cyclooxygenases (COXs) and matrix metalloproteinases (MMPs). nih.govresearchgate.net These studies have demonstrated that derivatives can exhibit superior binding energies and more favorable hydrophilic and hydrophobic interactions compared to the parent drug. nih.gov Similarly, docking studies of phenylacetic acid derivatives with targets such as DNA, Pim kinase protein, and urease enzymes have revealed specific binding modes and polar interactions crucial for their biological activity. researchgate.net
Characterization of Binding Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The stability of a ligand-receptor complex is dictated by a variety of non-covalent interactions. For derivatives of this compound, hydrogen bonds and hydrophobic interactions are paramount.
Hydrogen Bonding: The carboxyl group and the amide linkage in the this compound scaffold are key sites for hydrogen bond formation. The oxygen atoms of the carboxylic acid can act as hydrogen bond acceptors, while the hydrogen atom can act as a donor. The amide group also presents both donor (N-H) and acceptor (C=O) functionalities. Studies on related compounds have shown that these hydrogen bonds with amino acid residues in the active site of a target protein are critical for anchoring the ligand and determining its orientation. beilstein-journals.orgnih.govnih.gov For example, in the inhibition of cyclooxygenase by similar molecules, hydrogen bonds are formed with key residues in the active site. nih.gov The formation of intermolecular hydrogen bonding can also lead to the dimerization of acetic acid derivatives. youtube.com
A hypothetical representation of the binding interactions of a this compound derivative within a target's active site is detailed in the table below.
Table 1: Potential Binding Interactions of a this compound Derivative
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues |
|---|---|---|
| Hydrogen Bond (Acceptor) | Carboxyl Oxygen | Arginine, Lysine, Serine |
| Hydrogen Bond (Donor) | Carboxyl Hydrogen | Aspartate, Glutamate, Histidine |
| Hydrogen Bond (Acceptor) | Amide Carbonyl Oxygen | Serine, Threonine, Asparagine |
| Hydrogen Bond (Donor) | Amide N-H | Aspartate, Glutamate |
| Hydrophobic (π-π Stacking) | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic (van der Waals) | Alkyl chain | Leucine, Isoleucine, Valine |
Analysis of Active Site Conformational Changes Upon Ligand Binding
The binding of a ligand to a protein is not a simple lock-and-key process; rather, it often involves a dynamic interplay where both the ligand and the protein can undergo conformational changes to achieve an optimal fit, a concept known as "induced fit". researchgate.netsoton.ac.uk Upon binding of a this compound derivative, the active site of the target protein may rearrange to accommodate the ligand. These conformational changes can range from subtle side-chain rotations to more significant movements of entire protein domains. Computational studies can predict and visualize these changes, providing a more accurate picture of the binding event.
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govprotocols.ioresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can assess the stability of a ligand-protein complex and characterize its dynamic behavior. nih.govnih.gov
For a complex of a this compound derivative with its target, an MD simulation can reveal:
Stability of the Binding Pose: Whether the binding orientation predicted by docking is maintained over time.
Flexibility of the Ligand and Protein: How different parts of the ligand and the protein move and fluctuate.
Key Interacting Residues: Which amino acids consistently interact with the ligand throughout the simulation.
Binding Free Energy Calculations: More accurate estimations of the binding affinity can be obtained using methods like MM-PBSA or MM-GBSA.
A typical MD simulation protocol involves placing the docked complex in a solvent box (usually water), adding ions to neutralize the system, and then running the simulation for a specific duration (nanoseconds to microseconds). protocols.io Analysis of the trajectory provides valuable information on the stability and dynamics of the complex. researchgate.net
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a fundamental understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. arxiv.orgnih.govutah.eduarxiv.orgiastate.edu These methods solve the Schrödinger equation for a molecule to determine its electronic wavefunction and energy.
For this compound and its derivatives, quantum chemical calculations can be used to:
Determine Molecular Geometries: Optimize the three-dimensional structure of the molecule. researchgate.net
Calculate Electronic Properties: Determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.netmdpi.com These properties are crucial for understanding the molecule's reactivity and its interactions with other molecules.
Predict Spectroscopic Properties: Calculate properties like NMR chemical shifts, which can be compared with experimental data for structure validation. mdpi.com
Analyze Reaction Mechanisms: Investigate the energetics of chemical reactions, such as the dissociation of the carboxylic acid (pKa prediction). researchgate.netmdpi.com
For example, DFT studies on related benzothiazole (B30560) derivatives have been used to investigate the energy levels of reactants and products in cycloaddition reactions. researchgate.net Ab initio calculations have been employed to study the electronic structure of anions and the photochemistry of hydrogen-bonded acid dimers. soton.ac.ukutah.edu
Table 2: Representative Quantum Chemical Data for a Hypothetical this compound Derivative
| Calculated Property | Method | Value | Significance |
|---|---|---|---|
| HOMO Energy | DFT/B3LYP | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | DFT/B3LYP | -1.2 eV | Relates to the ability to accept electrons. |
| Dipole Moment | DFT/B3LYP | 3.5 D | Indicates the overall polarity of the molecule. |
| pKa (calculated) | DFT with solvation model | 4.2 | Predicts the acidity of the carboxylic acid group. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. nih.gov
For a series of this compound derivatives, a QSAR study would involve:
Data Set Preparation: Compiling a set of derivatives with their experimentally measured biological activities.
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound, which represent various aspects of their chemical structure (e.g., electronic, steric, hydrophobic properties).
Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that relates the descriptors to the activity.
Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.
QSAR models have been successfully developed for various classes of compounds, including aldose reductase inhibitors with a nih.govnih.govnih.govtriazino[4,3-a]benzimidazole acetic acid scaffold. researchgate.net
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling can be used to identify the key chemical features responsible for the activity of a series of compounds. biorxiv.orgnih.govnih.gov
For this compound derivatives, a pharmacophore model could be generated based on the structures of the most active compounds. This model would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govnih.gov This allows for the rapid identification of new molecules from a vast chemical space that are likely to be active against the target of interest, thus accelerating the discovery of novel ligands. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research on 2 3 Benzamidophenyl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Synthetic Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including "2-(3-Benzamidophenyl)acetic acid". slideshare.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the peaks are analyzed. For "this compound", specific proton signals can be assigned to the different parts of the molecule, such as the aromatic rings and the acetic acid moiety. For instance, the protons on the phenyl rings will typically appear in the aromatic region (around 7-8 ppm), while the methylene (B1212753) (-CH₂) protons of the acetic acid group will resonate at a different chemical shift. chegg.com The coupling between adjacent protons provides information about the connectivity of the atoms. ipb.pt
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. psu.edu The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. libretexts.org For "this compound", distinct signals would be expected for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbon of the acetic acid group. psu.edulibretexts.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further aid in distinguishing between CH, CH₂, and CH₃ groups. psu.edu Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the complete and unambiguous assignment of all proton and carbon signals, thus confirming the molecular structure. psu.edumdpi.com
Table 1: Representative NMR Data for Phenylacetic Acid Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 2-(4-chlorophenoxy) acetic acid | Varies | Varies |
| Ethyl 2-(4-chloro-3-formylphenoxy) acetate | Varies | Varies |
| 2-(4-chloro-3-formylphenoxy) acetic acid | Varies | Varies |
Note: Specific chemical shifts will vary depending on the solvent and the specific derivative. Data from various phenylacetic acid derivatives illustrate the types of signals observed. unimi.it
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of Derivatives
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. whitman.edu For "this compound" and its derivatives, MS is crucial for confirming the identity of the synthesized compounds.
Upon ionization, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which provides the molecular weight of the compound. whitman.edu High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which helps in determining the elemental composition of the molecule.
The fragmentation of the molecular ion provides valuable structural information. The bonds in the molecule break in a predictable manner, leading to the formation of characteristic fragment ions. libretexts.org For "this compound", common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da), the hydroxyl group (-OH, 17 Da), or cleavage at the amide bond. libretexts.orgdocbrown.info The analysis of these fragments helps to piece together the structure of the original molecule. For instance, the mass spectrum of benzoic acid, a related compound, shows characteristic peaks at m/z 105 (loss of -OH) and m/z 77 (phenyl group). docbrown.info
Derivatization of the carboxylic acid group can be employed to enhance the sensitivity of detection in mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov
Table 2: Common Fragmentation Patterns in Carboxylic Acids and Amides
| Functional Group | Common Fragment Losses |
|---|---|
| Carboxylic Acid | -OH (M-17), -COOH (M-45) libretexts.orgdocbrown.info |
| Amide | Cleavage of the C-N bond |
| Aromatic Ring | Stable aromatic cations libretexts.org |
Infrared (IR) Spectroscopy for Functional Group Identification and Purity Assessment
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. fiveable.me
For "this compound", the IR spectrum would show characteristic absorption bands for the various functional groups present:
O-H stretch of the carboxylic acid: A broad band typically in the region of 2500-3300 cm⁻¹. fiveable.me
C=O stretch of the carboxylic acid: A strong, sharp peak around 1700-1730 cm⁻¹. fiveable.me
C=O stretch of the amide (Amide I band): A strong absorption usually between 1630-1680 cm⁻¹.
N-H stretch of the amide: A peak in the range of 3300-3500 cm⁻¹. pressbooks.pub
N-H bend of the amide (Amide II band): An absorption around 1510-1550 cm⁻¹.
C-H stretches of the aromatic and aliphatic parts: Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic). libretexts.org
C=C stretches of the aromatic ring: Absorptions in the 1450-1600 cm⁻¹ region.
IR spectroscopy is also a valuable tool for assessing the purity of a synthesized compound. The absence of peaks corresponding to impurities or starting materials can indicate a successful purification. libretexts.org For example, during the synthesis of "this compound", the disappearance of the characteristic peaks of the starting materials in the IR spectrum of the final product would suggest that the reaction has gone to completion and the product is pure.
Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) fiveable.me |
| C=O stretch | 1700-1730 fiveable.me | |
| Amide | N-H stretch | 3300-3500 pressbooks.pub |
| C=O stretch (Amide I) | 1630-1680 | |
| Aromatic Ring | C=C stretch | 1450-1600 |
X-ray Crystallography for Ligand-Protein Complex Structural Determination and Conformational Analysis
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov In the context of "this compound" and its derivatives, this technique is particularly valuable for determining the exact conformation of the molecule and for studying its interactions with biological targets, such as proteins. nih.gov
By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated. nih.gov This map is then used to build a three-dimensional model of the molecule, revealing bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's shape and flexibility.
When a derivative of "this compound" is designed as a ligand to bind to a protein, X-ray crystallography can be used to determine the structure of the ligand-protein complex. nih.gov This provides invaluable insights into the binding mode of the ligand, identifying the specific amino acid residues in the protein's active site that interact with the ligand. This detailed structural information is essential for structure-based drug design, allowing for the rational optimization of the ligand's structure to improve its binding affinity and selectivity. nih.gov
Chromatographic Techniques (e.g., TLC, Flash Column Chromatography) in Synthesis Monitoring and Purification
Chromatographic techniques are fundamental for both monitoring the progress of a chemical reaction and for purifying the final product.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a synthesis. thieme.de A small sample of the reaction mixture is spotted onto a TLC plate, which is then developed in a suitable solvent system. By comparing the spots of the reaction mixture with those of the starting materials and the expected product, a chemist can determine if the starting materials have been consumed and if the product has been formed. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system.
Flash Column Chromatography is a preparative technique used to purify compounds on a larger scale. ethz.ch The crude product mixture is loaded onto a column packed with a solid stationary phase, typically silica (B1680970) gel, and a solvent (the mobile phase) is passed through the column under pressure. rochester.edu The components of the mixture separate based on their differential partitioning between the stationary and mobile phases. mdpi.com By collecting the eluent in fractions, the desired compound can be isolated in a pure form. orgsyn.org The choice of the solvent system is crucial for achieving good separation and is often optimized using TLC. rochester.edu For acidic compounds like "this compound", it is sometimes necessary to add a small amount of an acid, such as acetic acid, to the eluent to prevent the compound from sticking to the silica gel. reddit.com
Table 4: Chromatographic Techniques in the Synthesis of this compound
| Technique | Application | Key Parameters |
|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction monitoring, solvent system selection | Retention Factor (Rf) thieme.de |
Future Directions and Therapeutic Potential of 2 3 Benzamidophenyl Acetic Acid in Drug Discovery
Rational Drug Design Strategies based on the 2-(3-Benzamidophenyl)acetic Acid Scaffold
Rational drug design leverages the structural information of a lead compound, such as this compound, to create more potent and selective derivatives. A key approach involves the strategic modification of the core scaffold to enhance interactions with the biological target. For instance, based on the structure of previously identified inhibitors, new series of benzamide (B126) derivatives have been designed and synthesized. nih.govmdpi.com This process often involves creating compound libraries with varying degrees of similarity to the lead structure to explore the chemical space around it. nih.gov
One successful strategy has been the optimization of a previously reported compound (IX) to develop novel Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.gov This led to the synthesis of a series of benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds. nih.gov Molecular docking studies are a crucial component of this rational design process, helping to predict how newly designed compounds will bind to their target. nih.gov For example, docking studies can indicate that a derivative binds firmly within the catalytic pocket of a target like PARP-1 through multiple hydrogen bond interactions. nih.gov
Another example of rational design involves modifying the quinazoline (B50416) core of known inhibitors to improve selectivity for specific targets like Aurora A kinase. mdpi.com By replacing a pyrazole (B372694) ring with a terminal carboxylic group, researchers aimed to replicate the hydrogen bond donor/acceptor environment, potentially leading to similar binding interactions with key amino acid residues in the active site of the kinase. mdpi.com
The synthesis of these rationally designed compounds is often a multi-step process. For example, the synthesis of novel substituted benzamides can begin with the reaction of chloroacetyl chloride with m-amino benzoic acid, followed by a series of reactions to build the final molecule. nih.gov The structural integrity of the synthesized compounds is then confirmed using techniques such as IR, NMR, and mass spectrometry. nih.gov
Exploration of Novel Biological Targets and Disease Indications for Derivatives
Derivatives of the this compound scaffold are being investigated for a wide range of diseases, targeting various biological molecules. Phenylacetic acid and its derivatives have a broad spectrum of biological activities and are important metabolites. mdpi.com
Anticancer Activity: A significant area of research is in cancer therapy. Derivatives have been developed as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair, making it a promising therapeutic target in oncology. nih.gov One such derivative, compound 13f , has shown potent anticancer activity against human colorectal cancer cells (HCT116) and exhibits excellent PARP-1 inhibitory effect. nih.gov Mechanistic studies revealed that this compound can arrest the cell cycle at the G2/M phase, lead to the accumulation of DNA double-strand breaks, and ultimately induce apoptosis in cancer cells. nih.gov
Other derivatives have demonstrated anticancer activity against human colorectal carcinoma cell lines (HCT116), with some compounds showing greater potency than the standard drug 5-FU. nih.gov The core benzimidazole (B57391) moiety, which can be part of these complex derivatives, is found in numerous marketed medicines and is under evaluation for various therapeutic applications, including as an anticancer agent. nih.gov
Antimicrobial Activity: The emergence of bacterial resistance has spurred the development of new antimicrobial agents. nih.gov Certain synthesized benzamide analogues have shown significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Salmonella typhi and Klebsiella pneumoniae) bacteria. nih.gov Some derivatives have also exhibited potent activity against fungal strains like Candida albicans and Aspergillus niger, with efficacy comparable to existing antifungal drugs like fluconazole. nih.gov
Neurodegenerative Diseases: There is also growing interest in the potential of these compounds for treating neurodegenerative disorders like Alzheimer's disease. mdpi.comnih.gov Phenylacetic acid derivatives are being explored as candidates for Alzheimer's treatment. mdpi.com Specifically, novel hydroxamic acids, which can be considered derivatives of the broader acid scaffold, have been designed as inhibitors of histone deacetylase 6 (HDAC6) and have shown anti-aggregation properties against β-amyloid peptides, both of which are implicated in Alzheimer's pathology. nih.gov In animal models of Alzheimer's disease, certain hydroxamic acid derivatives have been shown to restore normal memory functions. nih.gov
Development of Combination Therapies and Investigation of Synergistic Effects
To enhance therapeutic efficacy, derivatives of this compound are being explored in combination with other drugs, a strategy that can yield synergistic effects and combat complex diseases. nih.gov Combination therapies can target multiple disease pathways simultaneously or address a single target in different ways. nih.gov
In cancer treatment, PARP inhibitors, which include benzamide derivatives, have been tested in combination with standard chemotherapeutic agents. For example, the PARP inhibitor 3-aminobenzamide (B1265367) (3-ABA) used in combination with gemcitabine (B846) has demonstrated strong antitumor activity in pancreatic cancer cells. nih.gov This combination suppressed tumor cell growth more effectively than gemcitabine alone and led to significantly reduced tumor weight and increased survival in animal models. nih.gov The enhanced effect is attributed to a significant induction of apoptosis and reduced cell proliferation in the combination group. nih.gov
Furthermore, some novel benzamide derivatives have been shown to restore the efficacy of chemotherapeutic drugs in multidrug-resistant cancer cells. mdpi.com This is a form of synergistic interaction where the benzamide derivative resensitizes the cancer cells to the effects of another drug. nih.gov This approach is particularly valuable in overcoming the challenge of multidrug resistance.
The principle of synergistic effects is also being applied in the context of infectious diseases. The rise in antibiotic resistance is a global health crisis, highlighting the need for new therapeutic strategies. nih.gov Combining antibiotics with non-antibiotic compounds that can enhance their efficacy is a promising approach. nih.gov For instance, certain natural compounds have been shown to reduce the minimum inhibitory concentration (MIC) of antibiotics like ciprofloxacin (B1669076) against various bacterial strains. nih.gov This strategy can help delay the development of resistance by allowing for the use of lower antibiotic concentrations to achieve the desired antibacterial effect. nih.gov Similarly, 2-aminoimidazole derivatives have been reported to work synergistically with conventional antibiotics to disperse bacterial biofilms, a major contributor to persistent infections, and can even resensitize multidrug-resistant bacteria to antibiotics. nih.gov
Addressing Mechanisms of Drug Resistance in Target Pathways
Drug resistance is a major obstacle in the treatment of diseases like cancer and bacterial infections. nih.gov Resistance can arise through various mechanisms, including decreased intracellular drug accumulation, alterations in the drug's target, and modified drug metabolism. nih.gov
One of the most common mechanisms of resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, which actively pump anticancer drugs out of the cells, reducing their efficacy. mdpi.com A significant advancement in overcoming this challenge involves the development of benzamide derivatives that can inhibit these transporters. The novel benzamide derivative, VKNG-2 , has been shown to overcome multidrug resistance in colon cancer cells by inhibiting the ABCG2 transporter. mdpi.com By blocking the efflux function of ABCG2, VKNG-2 increases the intracellular accumulation of chemotherapeutic drugs like mitoxantrone (B413) in resistant cancer cells. mdpi.com
Resistance to targeted therapies like PARP inhibitors can also develop. PARP is a crucial component of the DNA damage response system, and its inhibition is particularly effective in cancers with mutations in genes like BRCA. nih.gov Resistance can emerge if the cancer cells find alternative ways to repair their DNA or bypass the effects of the PARP inhibitor. nih.govresearchgate.net Understanding these resistance pathways is critical for developing next-generation inhibitors or combination therapies that can circumvent them.
In a broader context, drug resistance mechanisms are a central focus of ongoing research. In acute myeloid leukemia (AML), for example, resistance can be mediated by drug resistance-related proteins and enzymes, genetic alterations, and the activation of specific signaling pathways. researchgate.net The development of compounds that can counteract these mechanisms is a key strategy. This can include inhibitors of proteins like P-glycoprotein (P-gp), an efflux pump frequently associated with multidrug resistance. researchgate.net
Challenges and Opportunities in Translational Research for this compound Analogs
Translating promising laboratory findings for this compound analogs into clinical applications presents both significant challenges and exciting opportunities.
Challenges: A primary challenge is the potential for the development of drug resistance. nih.gov As seen with many targeted therapies, cancer cells and microbes can evolve to evade the effects of a drug. nih.gov This necessitates ongoing research into resistance mechanisms and the development of strategies to overcome them, such as the use of combination therapies or the design of next-generation inhibitors that can target resistant forms of the enzyme or pathway.
The journey from a promising lead compound to an approved drug is long, complex, and expensive. Preclinical development requires extensive testing for efficacy and toxicity in various models. Many compounds that show promise in early-stage in vitro studies fail to demonstrate the required safety and efficacy in later-stage animal studies and human clinical trials.
Opportunities: The broad range of biological targets for derivatives of this compound presents a major opportunity. These compounds have shown potential in diverse and significant disease areas, including cancer, infectious diseases, and neurodegenerative disorders. nih.govnih.govmdpi.com The versatility of the scaffold allows for the generation of large libraries of compounds, increasing the probability of discovering candidates with desirable therapeutic properties. nih.gov
The potential to use these analogs in combination therapies offers another significant opportunity. By combining a this compound derivative with an existing drug, it may be possible to achieve synergistic effects, lower the required doses, reduce side effects, and overcome drug resistance. nih.govnih.gov The development of derivatives that can resensitize resistant cells to established therapies, such as the case with VKNG-2 and chemotherapy, is a particularly valuable approach. mdpi.com
Furthermore, the application of rational drug design and advanced screening methods can help to streamline the drug discovery process. By using computational tools like molecular docking and a deep understanding of the target's structure and function, researchers can more efficiently design and prioritize compounds for synthesis and testing, potentially reducing the time and cost of development. nih.gov The continued exploration of these analogs holds considerable promise for addressing unmet medical needs across a spectrum of diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Benzamidophenyl)acetic acid, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling 3-aminophenylacetic acid with benzoyl chloride under reflux in anhydrous dichloromethane (DCM) using triethylamine as a base. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) to maximize yield . For analogs like brominated derivatives, regioselective halogenation (e.g., bromine in acetic acid) is effective, yielding >80% purity after recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm benzamide substitution and acetic acid backbone. Aromatic protons appear at δ 7.4–8.1 ppm, while the acetic acid CH resonates near δ 3.6 ppm .
- XRD : Single-crystal X-ray diffraction resolves molecular geometry. For phenylacetic acid derivatives, orthorhombic (Pbca) or monoclinic (P21/c) systems are typical. Hydrogen-bonded dimers (R(8) motifs) are common, with O–H···O distances ~2.6–2.7 Å .
Q. How do electronic effects of substituents influence the compound’s reactivity and crystal packing?
- Methodology : Electron-withdrawing groups (e.g., Br) increase C–C–C bond angles (e.g., 121.5° vs. 118.2° for methoxy groups) due to inductive effects. This alters crystal packing by enhancing dipole interactions. Computational tools like Gaussian or ORCA can model charge distribution .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved during structural refinement?
- Methodology : Use statistical filters (e.g., FCF_filter) to exclude outliers (>4σ deviation). Refine hydrogen atoms as riding models (C–H = 0.95–0.99 Å) with isotropic displacement parameters (U(H) = 1.2–1.5×U(C/O)). Validate using R-factor convergence (R1 < 0.05) and check against the Cambridge Structural Database for analogous structures .
Q. What strategies mitigate low yields in benzamide coupling reactions?
- Methodology :
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Solvent Optimization : Replace DCM with THF for better solubility of intermediates.
- Workup : Use acid-base extraction (e.g., 1M HCl) to isolate the product from unreacted reagents .
Q. How do hydrogen-bonding networks affect the compound’s bioactivity or coordination chemistry?
- Methodology : Analyze XRD data to identify O–H···O and C–H···O interactions. For bioactivity (e.g., anti-inflammatory analogs), hydrogen bonds with protein targets (e.g., COX-2) are critical. Molecular docking (AutoDock Vina) can predict binding affinities .
Q. What computational methods validate electronic structure predictions for derivatives like 2-(3-Bromo-4-methoxyphenyl)acetic acid?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
